Methyl 4-amino-3-hydroxybutanoate
CAS No.: 88550-64-5
Cat. No.: VC21078253
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88550-64-5 |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | methyl 4-amino-3-hydroxybutanoate |
| Standard InChI | InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3 |
| Standard InChI Key | QUTSKIWJUHDULC-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(CN)O |
| Canonical SMILES | COC(=O)CC(CN)O |
Introduction
Overview of Methyl 4-amino-3-hydroxybutanoate
Methyl 4-amino-3-hydroxybutanoate, also known by its IUPAC name, is an organic compound with the molecular formula and a molecular weight of approximately 133.15 g/mol. The compound features both amino and hydroxyl functional groups, which contribute to its reactivity and biological interactions.
Structural Representation
The structural representation of methyl 4-amino-3-hydroxybutanoate can be depicted in both 2D and 3D formats, showcasing the arrangement of atoms and functional groups.
Synthesis of Methyl 4-amino-3-hydroxybutanoate
The synthesis of methyl 4-amino-3-hydroxybutanoate typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Common methods include:
-
Esterification Reactions: Using methyl esters in reactions with amino acids.
-
Hydrolysis: Converting corresponding esters to the hydroxy form.
Biological Activity and Applications
Methyl 4-amino-3-hydroxybutanoate has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA), suggesting its role in neuromodulation.
Potential Therapeutic Uses
Due to its structural properties, methyl 4-amino-3-hydroxybutanoate could serve as a candidate for drug development targeting neurological disorders or metabolic diseases.
Research Applications
In laboratory settings, this compound is utilized as a building block for synthesizing various derivatives that are explored for their pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume